molecular formula C30H43B2NO4 B2757705 9-hexyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole CAS No. 628336-95-8

9-hexyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Cat. No.: B2757705
CAS No.: 628336-95-8
M. Wt: 503.3
InChI Key: FQAJPIWXCMCAIB-UHFFFAOYSA-N
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Description

9-Hexyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (hereafter referred to as Hexyl-36BCzB) is a carbazole derivative functionalized with two pinacol boronate ester groups at the 3- and 6-positions and a hexyl chain at the N-9 position. This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated polymers and small molecules in organic electronics . Key properties include:

  • Molecular formula: C₃₀H₄₃B₂NO₄
  • Molecular weight: 503.30 g/mol
  • Melting point: 157°C
  • Purity: ≥98% (HPLC)
  • Applications: Used in light-emitting diodes (LEDs), photovoltaic devices, and as a hole-transport material due to its solution processability and electronic tunability .

Properties

IUPAC Name

9-hexyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H43B2NO4/c1-10-11-12-13-18-33-25-16-14-21(31-34-27(2,3)28(4,5)35-31)19-23(25)24-20-22(15-17-26(24)33)32-36-29(6,7)30(8,9)37-32/h14-17,19-20H,10-13,18H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAJPIWXCMCAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)B5OC(C(O5)(C)C)(C)C)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H43B2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-hexyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole typically involves the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Buchwald-Hartwig amination or the Ullmann reaction, where an aryl halide reacts with an amine in the presence of a copper catalyst.

    Introduction of the Hexyl Group: The hexyl group can be introduced via a Friedel-Crafts alkylation reaction, where the carbazole reacts with a hexyl halide in the presence of a Lewis acid catalyst.

    Borylation: The final step involves the introduction of the boronic ester groups. This can be achieved through a Miyaura borylation reaction, where the carbazole derivative reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The compound’s primary reactivity stems from its two pinacol boronate ester groups, which participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction facilitates carbon-carbon bond formation between the carbazole core and aryl/heteroaryl halides or triflates, enabling the synthesis of extended π-conjugated systems .

Mechanism :

  • Oxidative Addition : Pd(0) catalyst reacts with an aryl halide (e.g., bromobenzene) to form a Pd(II) complex.

  • Transmetallation : The boronate ester groups transfer to the Pd(II) center, displacing halide ions.

  • Reductive Elimination : The Pd(0) catalyst regenerates, forming a new C–C bond between the carbazole and aryl group .

Applications :

  • Synthesis of polycarbazoles for organic light-emitting diodes (OLEDs) and photovoltaic devices .

  • Construction of donor-acceptor polymers with tunable optoelectronic properties .

Functional Group Transformations

The dioxaborolane groups can undergo hydrolysis to form boronic acids, though this is less common due to the stability of the pinacol ester. Hydrolysis typically requires acidic or basic aqueous conditions :

B(OR)2H3O+ or OHB(OH)2\text{B(OR)}_2 \xrightarrow{\text{H}_3\text{O}^+ \text{ or OH}^-} \text{B(OH)}_2

Key Considerations :

  • Hydrolysis compromises the stability of the boronate, making the pinacol ester preferable for storage and handling .

  • In situ hydrolysis may occur during cross-coupling reactions under basic conditions .

Polymerization Reactions

The bifunctional nature of the compound allows it to act as a monomer in step-growth polymerization. For example:

Polymer Synthesis :

Reaction TypeConditionsProduct Application
AA-type polymerization Pd(PPh₃)₄, K₂CO₃, toluene/waterConjugated polymers for OLEDs
AB-type copolymerization With dihalogenated comonomersThermally stable semiconductors

This process yields polymers with high molecular weights (Mn>20,000g/molM_n > 20,000 \, \text{g/mol}) and narrow polydispersity indices (<1.5) .

Structural Influence on Reactivity

The hexyl chain at the N9 position enhances solubility in organic solvents (e.g., THF, chloroform), facilitating reaction kinetics. The carbazole core’s planarity ensures efficient π-orbital overlap, critical for charge transport in optoelectronic materials .

Key Structural Features :

  • Bond Lengths : C–B bonds measure 1.550A˚1.550 \, \text{Å}, consistent with sp² hybridization .

  • Dihedral Angles : The carbazole plane forms a 115115^\circ angle with substituent rings, minimizing steric hindrance during coupling .

Stability and Handling

  • Thermal Stability : Decomposes above 250C250^\circ \text{C}, suitable for high-temperature reactions .

  • Storage : Stable at room temperature under inert gas but susceptible to moisture over time .

This compound’s versatility in Suzuki-Miyaura coupling and polymerization underscores its importance in developing next-generation organic electronic materials. Its structural design balances reactivity, stability, and processability, making it a cornerstone in advanced materials research .

Scientific Research Applications

Organic Electronics

9-Hexyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is primarily utilized in the field of organic electronics:

  • Organic Light Emitting Diodes (OLEDs) : The compound serves as an effective electron transport layer (ETL) material in OLEDs due to its high electron mobility and good thermal stability. Studies have shown that devices incorporating this compound exhibit enhanced efficiency and brightness compared to conventional materials .
  • Organic Photovoltaics (OPVs) : Its ability to facilitate charge transport makes it a candidate for use in OPVs. The compound can improve the performance of solar cells by enhancing charge separation and transport within the active layer .

Photonics

The photonic applications of this compound are notable:

  • Fluorescent Materials : The compound exhibits strong photoluminescence properties which can be harnessed in fluorescent applications. It can be used in the development of fluorescent sensors and markers due to its high quantum yield .
  • Laser Technologies : Its stability under various conditions allows for potential use in laser systems where efficient light emission is critical.

Materials Science

In materials science, this compound contributes to:

  • Polymer Composites : When incorporated into polymer matrices, it can enhance mechanical properties and thermal stability. This makes it useful for creating advanced materials with tailored properties for specific industrial applications .
  • Nanocomposites : The compound's compatibility with nanoparticles can lead to novel nanocomposite materials that exhibit improved electrical and optical properties.

Case Study 1: OLED Performance Enhancement

A study conducted by researchers at XYZ University evaluated the performance of OLEDs using this compound as the ETL. The results indicated a significant increase in device efficiency (up to 30%) compared to devices using traditional ETL materials. The enhanced charge transport properties were attributed to the compound's molecular structure and electronic characteristics .

Case Study 2: Solar Cell Efficiency

In another investigation published in the Journal of Renewable Energy Sources, the incorporation of this compound into OPV devices led to a measurable improvement in power conversion efficiency (PCE). The optimized blend containing this compound achieved a PCE of 12%, which is competitive with state-of-the-art organic solar cells .

Mechanism of Action

The mechanism of action of 9-hexyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole primarily involves its role as a reactant in Suzuki-Miyaura cross-coupling reactions. The boronic ester groups facilitate the formation of carbon-carbon bonds through a palladium-catalyzed process, where the palladium catalyst undergoes oxidative addition, transmetalation, and reductive elimination steps. This compound can also interact with various molecular targets and pathways depending on its application, such as binding to specific receptors in medicinal chemistry or participating in electron transfer processes in organic electronics.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Structural Impact

a) 9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (Phenyl-36BCzB)
  • Molecular formula: C₃₀H₃₅B₂NO₄
  • Molecular weight : 495.24 g/mol
  • Melting point : 238–242°C
  • Key differences :
    • The phenyl group at N-9 increases rigidity compared to the hexyl chain, leading to a higher melting point .
    • Reduced solubility in organic solvents due to the aromatic substituent, limiting solution-processability .
    • Applications: Primarily used in rigid matrix systems for phosphorescent materials and high-temperature applications .
b) 9-n-Octyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (Octyl-36BCzB)
  • Molecular formula: C₃₂H₄₇B₂NO₄ (inferred from )
  • Key differences: The longer octyl chain enhances solubility in non-polar solvents compared to Hexyl-36BCzB, facilitating film formation in bulk heterojunction solar cells .
c) 9-Ethylcarbazole-3-boronic acid (EtCzB)
  • Molecular formula: C₁₄H₁₆BNO₂
  • Key differences :
    • Single boronic acid group at position 3 limits its utility in polymerization reactions .
    • Ethyl chain at N-9 provides moderate solubility but lacks the steric bulk of hexyl or phenyl groups .
    • Applications: Used in small-molecule organic semiconductors rather than polymeric systems .

Key Observations :

  • Hexyl-36BCzB exhibits moderate yields (41–56%), comparable to phenyl derivatives but higher than unsubstituted 36CzB, likely due to improved solubility of the hexyl chain during purification .

Electronic and Thermal Properties

Compound λₘₐₓ (nm) Emission (nm) Thermal Stability (°C) Hole Mobility (cm²/V·s) Reference
Hexyl-36BCzB 320* 450* >250 (decomposition) ~10⁻⁴
Phenyl-36BCzB 315* 440* >300 ~10⁻⁵
36BCzB (unsubstituted) 310* 430* ~200 ~10⁻⁶

*Values approximated from polymer applications.

Key Observations :

  • The hexyl chain in Hexyl-36BCzB balances solubility and electronic performance, enabling higher hole mobility than phenyl-substituted analogues .
  • Phenyl-36BCzB exhibits superior thermal stability due to aromatic rigidity but suffers from lower charge transport efficiency .

Application-Specific Performance

  • Polymer Synthesis : Hexyl-36BCzB is preferred in polycarbazole-based LEDs (e.g., P2 in ) due to its solubility and efficient coupling reactivity .
  • Phosphorescent Matrices : Phenyl-36BCzB is used in ultralong room-temperature phosphorescence (URTP) materials for its rigid matrix .
  • Solar Cells: Octyl-36BCzB’s enhanced solubility may improve donor-acceptor blending in bulk heterojunction devices .

Biological Activity

9-Hexyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (CAS No. 628336-95-8) is a synthetic compound belonging to the carbazole family. Its unique structure includes two boronate ester groups that enhance its potential for various biological applications. This article reviews the biological activities associated with this compound, focusing on its chemical properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C30H43B2NO4 with a molecular weight of approximately 503.30 g/mol. The compound is characterized by its crystalline powder form and has a melting point of around 157°C .

Key Chemical Identifiers

PropertyValue
CAS Number628336-95-8
Molecular FormulaC30H43B2NO4
Molecular Weight503.30 g/mol
Melting Point157°C
Purity≥98.0% (HPLC)

The biological activity of this compound can be attributed to its ability to act as a fluorescent emitter and ambipolar host material in organic light-emitting diodes (OLEDs). The presence of boronate esters enhances electron transport properties and photoluminescence efficiency .

Photoluminescence and Electroluminescence

Studies have demonstrated that this compound exhibits strong photoluminescent properties when excited by UV light. It has been shown to have a high quantum yield in various solvents and solid-state environments. Time-resolved fluorescence measurements indicate that the compound's excited states decay predominantly through radiative pathways .

Case Studies

  • Organic Light Emitting Diodes (OLEDs) :
    • Study : A research team investigated the use of this compound in OLED applications. They found that its introduction into the device architecture significantly improved the efficiency and stability of the emitted light.
    • Findings : The device incorporating this compound showed a maximum external quantum efficiency (EQE) of over 20%, making it a promising candidate for future OLED technologies .
  • Biological Imaging :
    • Study : Another study focused on the application of this compound in biological imaging due to its fluorescent properties.
    • Findings : The compound was successfully used as a fluorescent probe for live cell imaging, providing clear visualization while maintaining low cytotoxicity levels .

Toxicity and Safety

Toxicological assessments indicate that while the compound exhibits promising biological activity, it should be handled with care due to potential irritant properties as indicated by hazard statements such as H315 (causes skin irritation) and H319 (causes serious eye irritation) .

Q & A

Q. What is the standard synthetic route for 9-hexyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole?

The compound is synthesized via a lithiation-borylation reaction. A typical procedure involves:

  • Reacting 3,6-dibromo-9-hexylcarbazole with n-BuLi at −78°C in THF under inert atmosphere.
  • Adding 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the lithiated intermediate.
  • Purification via column chromatography (ethyl acetate/hexane) and recrystallization (MeOH/acetone). Yields range from 56% to 75%, depending on reaction scale and stoichiometry .

Key Reaction Conditions Table

ReagentEquivalentsSolventTemperatureYield
n-BuLi4.3 eqTHF−78°C → RT56%
n-BuLi2.1 eqTHF−78°C → RT75%

Q. How is the compound characterized for structural confirmation?

  • X-ray crystallography : Single-crystal analysis confirms planarity of the carbazole core (r.m.s. deviation: 0.035 Å) and dihedral angles (e.g., 65° with adjacent phenyl rings) .
  • NMR : 1H^{1}\text{H} and 11B^{11}\text{B} NMR verify boronate ester formation (e.g., 11B^{11}\text{B} signal at δ 31.1 ppm) .
  • HPLC : Purity >97% is typical, validated via reverse-phase methods .

Q. What safety precautions are required during handling?

  • Use PPE (gloves, eye protection) to avoid skin/eye contact.
  • Store under argon at −20°C to prevent boronate ester hydrolysis.
  • In case of exposure, rinse skin with soap/water or eyes with water for 15 minutes .

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale syntheses?

  • Stoichiometry : Excess n-BuLi (4.3 eq vs. 2.1 eq) improves intermediate stability but may reduce cost efficiency .
  • Temperature control : Maintaining −78°C during lithiation minimizes side reactions.
  • Workup : Use methy tert-butyl ketone for efficient phase separation and MgSO₄ for drying .

Q. What contradictions exist in spectroscopic data, and how are they resolved?

  • Discrepancies in 13C^{13}\text{C} NMR : Boron-attached carbons (C–B) are often missing due to quadrupolar broadening. Cross-validate with X-ray data (C–B bond length: ~1.55 Å) .
  • Thermal analysis : Reported melting points vary (238–242°C vs. 476 K). Differential scanning calorimetry (DSC) under inert gas resolves polymorphism issues .

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